molecular formula C8H10N2O B3321178 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one CAS No. 1314139-85-9

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

货号 B3321178
CAS 编号: 1314139-85-9
分子量: 150.18 g/mol
InChI 键: HEPGGNNLMPWTLQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, also known as THCP, is a newly discovered phytocannabinoid compound found in Cannabis sativa L. THCP has gained significant attention due to its potential therapeutic benefits and unique chemical structure.

实验室实验的优点和局限性

One advantage of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. However, one limitation of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is its rarity in cannabis plants, which may make it difficult to obtain in large quantities for research purposes.

未来方向

There are several future directions for 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one research. One direction is to further investigate its therapeutic potential, particularly in the treatment of pain, inflammation, and anxiety disorders. Another direction is to explore the use of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in combination with other cannabinoids, such as CBD and THC, to enhance its therapeutic effects. Additionally, research could focus on developing new synthetic derivatives of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one with improved pharmacological properties.
Conclusion:
In conclusion, 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is a newly discovered phytocannabinoid compound with potential therapeutic benefits. Its unique chemical structure and high binding affinity to the CB1 receptor make it an intriguing candidate for further research. While there are limitations to using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments, its potential therapeutic benefits make it an exciting area of research for the future.

科学研究应用

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has shown potential therapeutic benefits in various preclinical studies. It has been found to have a higher binding affinity to the CB1 receptor than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This suggests that 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one may have stronger therapeutic effects than THC. 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.

属性

IUPAC Name

5,6,7,8-tetrahydro-1H-cyclohepta[c]pyrazol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-8-4-2-1-3-7-6(8)5-9-10-7/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPGGNNLMPWTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C2=C(C1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

Synthesis routes and methods I

Procedure details

1,3-cycloheptanedione (4.0 g) in 10 mL of dimethylformamide demethyl acetal is stirred at 90° C. for 90 minutes. The excess DMF/DMA is evaporated under vacuum; ether is added to the residue. The mixture is stirred at reflux and cooled. The solid is filtered to give 4.0 g of 2-dimethylaminomethylene-cycloheptane-1,3-dione as a brownish solid. 1H NMR (CDCl3): 1.80-1.90(m, 4H), 2.60(m, 4H), 2.80(s. 3H), 3.30 (s, 3H), 7.70 (s, s, 1H). LR-MS: MW 181.23, Found: 182.1 (M+1). Step 2: A solution of hydrazine monohydrate (0.7 g) in 5 mL of MeOH is added dropwise to a solution of 2-dimethylaminomethylene-cycloheptane-1,3-dione (2.5 g) in 50 mL of MeOH at 0° C. After addition, the reaction mixture is heated at reflux for 2 hours, then concentrated to a solid in vacuo. The solid is triturated with EtOAc and hexane, and filtered to yield 5,6,7,8-tetrahydro-1H-cycloheptapyrazol-4-one as a tan solid. 1H NMR (CDCl3): 1.90-2.10(m, 4H), 2.70(m, 2H), 3.05(t, 2H), 8.05(s, 1H), LR-MS: MW 150.18, Found: 151.2 (M+1). Step 3: A mixture of 5,6,7,8-tetrahydro-1H-cycloheptapyrazol-4-one (1.5 g), 3-(dimethylamino)-acrolein (Aldrich, 2.0 g, 2 eq.), piperidine (1.7 g, 2 eq.), and NH4OAc (3.0 g, 4 eq.) is heated at 100° C. for 4 hr under N2, then cooled. An additional 2 equivalents of acrolein and NH4OAc are added and the mixture is heated at 100° C. overnight. After cooling, 1 N HCl is added. The reaction mixture it is extracted with CH2Cl2 (4 eq.); the extract is discarded. The aqueous layer is basified with NH4OH and extracted with CH2Cl2 containing 5% EtOH (4 eq.). The combined extracts are washed with water, dried and concentrated to give 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene as a glassy oil. 1H NMR (CDCl3): 2.05(m, 2H), 2.90(m, 2H), 3.10(t, 2H), 7.00(m, 1H), 7.20(d, 1H), 8.30(s, 1H), 8.40(d, 1H). LR-MS: MW 185.23, Found: 186.06(M+1). Step 4: A mixture of 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene (1.0 g), NBS (1.0 g), and sodium acetate (860 mg) in 35 mL of dichloroethane is stirred at 60° C. for 6 hours, and then cooled and diluted with CH2Cl2. The organic mixture is washed with water, dried over Na2SO4, and concentrated to provide 1-bromo-3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene as a tan solid. 1H NMR (CDCl3): 2.10(m, 2H), 2.70 (m, 2H), 2.95 (t, 2H), 7.10 (m, 1H), 7.50 (d, 1H), 8.60 (d, 1H). LR-MS: MW 264.12, Found: 266.0. Step 5a: 0.6 mL of 1.7 M of t-BuLi in pentane is added dropwise under argon to a stirred solution of 1-bromo-3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene (100 mg) in 5 mL of anhydrous THF at −78° C. After addition, 55 uL of phenyl isocyanate is added dropwise to the mixture at −78° C. The reaction mixture is allowed to warm to −10° C. over a period of 1 hour, quenched with aqueous NH4Cl solution, and extracted with EtOAc. The extract is washed with water, dried, and concentrated to an oil. Purification on a silica gel plate, eluting with 10% MeOH in CH2Cl2 provides 3,4,5,6-tetrahydro-2,3,10-triaza-benzo[e]azulene-1-carboxylic acid phenylamide as a solid. 1H NMR(CDCl3): 2.32(m, 2H), 2.68(t, 2H), 2.87(t, 2H), 7.15(t,1H), 7.27(t,1H), 7.36(t, 2H), 7.68-7.77(m, 3H), 8.61(d, 1H), 13.3(s, 1H). LR-MS: MW 304.35, Found: 305.06(M+1).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 108 ml of boron trifluoride etherate in 300 ml of dichloromethane was added dropwise to a solution of 79.3 g of 1,5,6,7-tetrahydro-1-methyl-4H-indazol-4-one and 100 g of ethyl diazoacetate in 1500 ml of dichloromethane. The rate of the addition was adjusted so that the temperature of the reaction mixture did not exceed 25° C. and the evolution of gas did not become vigorous. The addition took 3.5 hours and the reaction mixture was then stirred at room temperature, cooled to 0° C., and treated dropwise with 1000 ml of saturated aqueous sodium bicarbonate solution. The resulting slurry was stirred briefly and the layers which formed on standing were separated. The organic layer was washed with brine and dried over magnesium sulfate and the solvent was removed under reduced pressure to leave an amber oil. The oil was dissolved in dichloromethane and washed with 2.5M sodium hydroxide (two 300-ml portions). The dichloromethane solution was dried over magnesium sulfate and concentrated under reduced pressure to leave an amber oil. This oil was flash chromatographed (10% acetone in dichloromethane) to provide a further amber oil. This oil was treated with 24 g of potassium hydroxide an 300 ml of water and the mixture was heated in a boiling-water bath for 30 minutes. 5N Hydrochloric acid was added slowly until the pH was 2. The mixture was then heated briefly in a boiling-water bath and poured over ice. It was then neutralized with saturated sodium bicarbonate and extracted exhaustively with dichloromethane The combined extracts were dried over magnesium su1fate and the solvent was removed under reduced pressure to provide a dark oil which was heated at reflux with 60 ml of N,N-dimethylformamide dimethyl acetal for 2 hours. The solvent was removed under reduced pressure and the residue was flash chromatographed (10% acetone in dichloromethane) to give 5,6,7,8-tetrahydro-4(1H)-cycloheptapyrazolone as a red crystalline solid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
79.3 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
24 g
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
60 mL
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 2
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 4
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 5
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Reactant of Route 6
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。